chemical structure and properties of 6-(Piperazin-1-yl)pyridine-3-carboxamide
chemical structure and properties of 6-(Piperazin-1-yl)pyridine-3-carboxamide
[1][2][3]
Executive Summary
6-(Piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(1-piperazinyl)nicotinamide) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and metabolic regulators. Its structure combines a polar, hydrogen-bonding carboxamide "head" capable of hinge-binding interactions with a solubilizing, basic piperazine "tail."
This guide provides a comprehensive technical analysis of the molecule's structural properties, validated synthetic protocols, and reactivity profiles, designed for researchers optimizing lead compounds or synthesizing fragment libraries.
Chemical Identity & Structural Analysis[4][5][6][7][8]
Core Identification Data
| Property | Detail |
| CAS Number | 82530-96-9 (Free Base) |
| IUPAC Name | 6-(Piperazin-1-yl)pyridine-3-carboxamide |
| Synonyms | 6-(1-Piperazinyl)nicotinamide; 1-(5-Carbamoylpyridin-2-yl)piperazine |
| Molecular Formula | C₁₀H₁₄N₄O |
| Molecular Weight | 206.25 g/mol |
| SMILES | NC(=O)c1ccc(N2CCNCC2)nc1 |
| Appearance | Off-white to pale yellow solid |
Structural & Electronic Profile
The molecule features three distinct functional zones that dictate its chemical behavior and biological affinity:
-
Pyridine Core: The central aromatic ring is electron-deficient at positions 2, 4, and 6. The carboxamide at position 3 further withdraws electron density, making position 6 highly susceptible to nucleophilic attack (facilitating its synthesis).[1]
-
Carboxamide Moiety (Position 3): Acts as a dual hydrogen bond donor (
) and acceptor ( ).[1] In kinase drug design, this group often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. -
Piperazine Ring (Position 6): A saturated heterocycle containing a secondary amine.[1] It introduces basicity (
) and significant hydrophilicity, often used to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lipophilic drugs.[1]
Figure 1: Functional zone analysis of the 6-(Piperazin-1-yl)pyridine-3-carboxamide scaffold.
Physicochemical Properties[5][8][9][10][11][12]
Understanding the physicochemical baseline is crucial for assay development and formulation.
| Property | Value / Characteristic | Relevance |
| pKa (Basic) | ~9.7 - 9.8 (Piperazine NH) | Protonated at physiological pH; enhances solubility. |
| pKa (Acidic) | > 14 (Amide NH) | Non-ionizable under physiological conditions.[1] |
| LogP | ~0.1 - 0.5 (Experimental) | Low lipophilicity; highly water-soluble at low pH. |
| TPSA | ~85 Ų | Good membrane permeability prediction (<140 Ų).[1] |
| Solubility | High in DMSO, MeOH; Moderate in Water (pH dependent) | Dissolves readily in acidic aqueous buffers.[1] |
Synthetic Methodology (SOP)
The most robust synthesis route involves a Nucleophilic Aromatic Substitution (
Reaction Scheme
The reaction is driven by the electron-withdrawing effect of the amide group and the pyridine nitrogen, activating the C-Cl bond at position 6.
Figure 2:
Step-by-Step Protocol
Objective: Synthesis of 5.0 g of 6-(Piperazin-1-yl)pyridine-3-carboxamide.
Reagents:
-
6-Chloronicotinamide (CAS 6271-78-9): 1.0 equiv.
-
Piperazine (Anhydrous) (CAS 110-85-0): 3.0 - 5.0 equiv. (Excess acts as base and prevents bis-substitution).[1]
-
Solvent: Ethanol (Abs.) or Water.[1]
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chloronicotinamide (1.0 eq) in Ethanol (10 mL/g).
-
Addition: Add Piperazine (4.0 eq) in one portion. The excess piperazine scavenges the HCl generated.[1]
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours. Monitor conversion by TLC (DCM:MeOH 9:1) or LC-MS. The starting chloride should be consumed. -
Work-up (Option A - Precipitation):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~20% volume under reduced pressure.
-
Add cold water. The product may precipitate if the concentration is high.[1] If not, proceed to extraction.
-
-
Work-up (Option B - Extraction):
-
Evaporate ethanol completely.
-
Resuspend residue in DCM/Isopropanol (3:1).[1]
-
Wash with minimal water to remove excess piperazine and salts. Note: Product is water-soluble; keep aqueous volume low or salt-saturate (brine).
-
-
Purification:
-
If crude purity is <95%, recrystallize from Ethanol/Ethyl Acetate or perform flash chromatography (Amine-functionalized silica or DCM/MeOH/NH3 system).[1]
-
Validation Criteria:
-
1H NMR (DMSO-d6): Diagnostic peaks at
8.6 (d, H2), 8.0 (dd, H4), 6.8 (d, H5), 3.5 (m, piperazine), 2.8 (m, piperazine).[1] -
LC-MS:
.[1]
Reactivity & Derivatization Strategies
For drug discovery, this molecule is rarely the final drug; it is a "building block." The secondary amine of the piperazine is the primary vector for diversification.
Key Transformations
-
N-Alkylation: Reaction with alkyl halides (R-X) in the presence of base (
) to introduce lipophilic tails.[1] -
Reductive Amination: Reaction with aldehydes/ketones +
.[1] -
Amide Coupling: Reaction with carboxylic acids + HATU to form amides (e.g., to attach a fluorophore or another pharmacophore).[1]
-
Sulfonylation: Reaction with sulfonyl chlorides (
) to create sulfonamide derivatives (common in metabolic disease research).[1]
Figure 3: Divergent synthesis pathways from the core scaffold.
Biological Applications & Mechanism[8][9]
Kinase Inhibition (Hinge Binding)
The 2-aminopyridine-3-carboxamide motif (and its 6-substituted analogs) is a privileged structure for binding to the ATP-binding site of kinases.
-
Mechanism: The amide
and the pyridine often form a bidentate hydrogen bond network with the kinase hinge region backbone residues. -
Role of Piperazine: The piperazine group extends into the solvent-exposed region or the ribose-binding pocket, improving solubility and providing a handle for selectivity (by reaching specific residues like Asp or Glu).
GPCR Ligands
The piperazine moiety is a classic pharmacophore for aminergic GPCRs (Dopamine D2/D3, Serotonin 5-HT).[1]
-
Application: Derivatives of this scaffold are explored as antipsychotics or antidepressants.[2] The basic nitrogen mimics the protonated amine of endogenous neurotransmitters.
Metabolic Disease (PPAR Modulators)
Research indicates that sulfonamide derivatives of this scaffold (attached via the piperazine) can act as insulin sensitizers by modulating PPAR
References
-
Deka, N., et al. (2013).[1] Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. International Journal of Medicinal Chemistry.
-
PubChem. (2025).[4][1] Compound Summary: 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS 82530-96-9).[5] National Library of Medicine.
-
BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of Piperazinyl-Pyridazines (Analogous Protocol).
-
ChemicalBook. (2025).[1] Synthesis of Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Piperazin-1-yl)pyridine-3-carboxamide | C10H14N4O | CID 16785637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
